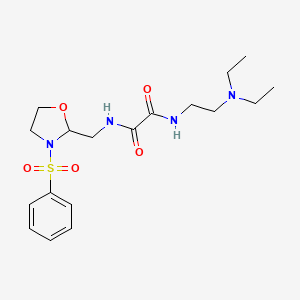

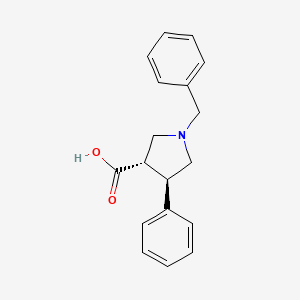

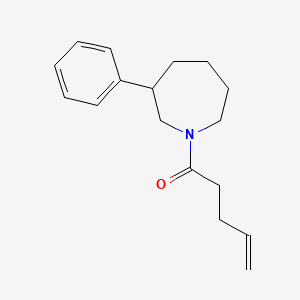

Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid

カタログ番号:

B2594107

CAS番号:

80896-73-7

分子量:

281.3 g/mol

InChIキー:

IMROELKPEBZHGE-SJORKVTESA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

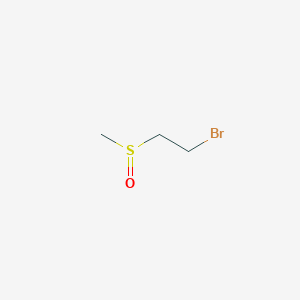

Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C18H19NO2 . It is used for experimental and research purposes .

Molecular Structure Analysis

The IUPAC name for this compound is (3S,4R)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid . The SMILES representation is C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 .科学的研究の応用

Synthesis and Chemical Properties

- Efficient Synthesis Methods : A study by Ohigashi, Kikuchi, and Goto (2010) demonstrated a practical and efficient synthesis method for a key chiral building block of Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid, utilizing a stereospecific and regioselective chlorination of an in-situ-generated aziridinium ion, followed by nitrile anion cyclization. This method achieved an 84% overall yield and was successfully demonstrated at pilot scale (Ohigashi, Kikuchi, & Goto, 2010).

- Asymmetric Synthesis : Bunnage et al. (2004) reported the asymmetric synthesis of the trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid, achieving >98% diastereomeric excess and enantiomeric excess in each case (Bunnage, Davies, Roberts, Smith, & Withey, 2004).

- Catalytic Hydrogenation : Gorpinchenko et al. (2009) explored the hydrogenation of the methyl ester of 1H-pyrazoline-3-carboxylic acid to derive 3-aminopyrrolidin-2-one, predominantly as the trans isomer (Gorpinchenko, Petrovcx, Lozhkin, Galkin, & Dokichev, 2009).

Potential Pharmaceutical Applications

- Pharmacological Interest : Kandinska, Kozekov, and Palamareva (2006) synthesized new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones incorporating pharmacologically interesting fragments (Kandinska, Kozekov, & Palamareva, 2006).

- SP Antagonists Synthesis : Burdzhiev and Stanoeva (2010) prepared substituted trans-1-benzyl-6-oxo-2-phenylpiperidine-3-carboxamides, sharing a common moiety with SP antagonists (Burdzhiev & Stanoeva, 2010).

Other Applications

- Heterocycles Preparation : Stájer et al. (2002) utilized t-2-benzoyl-t-5-phenylcyclohexane-r-1-carboxylic acid in the preparation of various saturated isoindole-fused heterocycles (Stájer, Szabó, Csende, Argay, & Sohár, 2002).

- Structural Analysis and Properties : Devi et al. (2018) conducted a spectroscopic analysis and theoretical approach on 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, examining structural and thermodynamic parameters, and hyperconjugative interactions (Devi, Fatma, Parveen, Bishnoi, & Singh, 2018).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Trans-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid involves the reaction of benzylamine with 4-phenylbutyraldehyde to form the corresponding imine, which is then reduced to the amine using sodium borohydride. The resulting amine is then cyclized with ethyl acetoacetate to form the pyrrolidine ring. The carboxylic acid group is introduced through oxidation of the primary alcohol using Jones reagent.", "Starting Materials": [ "Benzylamine", "4-Phenylbutyraldehyde", "Sodium borohydride", "Ethyl acetoacetate", "Chromium trioxide", "Sulfuric acid", "Acetone" ], "Reaction": [ "Step 1: Reaction of benzylamine with 4-phenylbutyraldehyde to form the corresponding imine in the presence of acetic acid", "Step 2: Reduction of the imine using sodium borohydride in methanol", "Step 3: Cyclization of the resulting amine with ethyl acetoacetate in the presence of acetic anhydride and pyridine", "Step 4: Oxidation of the primary alcohol using Jones reagent (chromium trioxide and sulfuric acid in acetone) to form the carboxylic acid group" ] } | |

CAS番号 |

80896-73-7 |

分子式 |

C18H19NO2 |

分子量 |

281.3 g/mol |

IUPAC名 |

(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C18H19NO2/c20-18(21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,20,21)/t16-,17+/m1/s1 |

InChIキー |

IMROELKPEBZHGE-SJORKVTESA-N |

異性体SMILES |

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |

SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |

正規SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=CC=C3 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

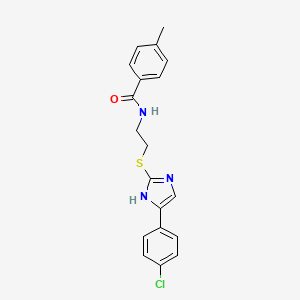

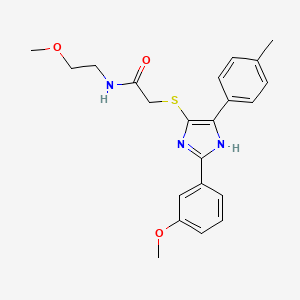

N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)met...

Cat. No.: B2594024

CAS No.: 389071-70-9

1-(3-Phenylazepan-1-yl)pent-4-en-1-one

Cat. No.: B2594025

CAS No.: 1705811-85-3

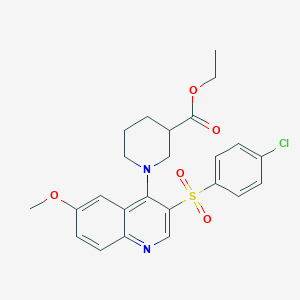

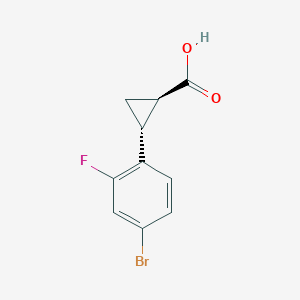

7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpipe...

Cat. No.: B2594026

CAS No.: 886909-90-6

3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-qui...

Cat. No.: B2594028

CAS No.: 932364-23-3

![N-(benzo[d]thiazol-2-yl)-2-((5-((2-phenoxyacetamido)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2594024.png)

![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B2594026.png)

![3-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2594028.png)

![4-Methoxy-2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2594035.png)

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2594037.png)